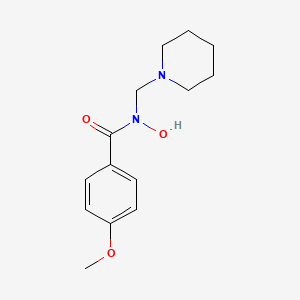
Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, is a chemical compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and are often used in various chemical and biological applications. The presence of the 4-methoxy group and the N-piperidinomethyl substitution makes this compound unique and potentially useful in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, typically involves the reaction of 4-methoxybenzohydroxamic acid with piperidinomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against metalloproteases.
Medicine: Explored for its anticancer properties due to its ability to inhibit histone deacetylases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, involves its ability to chelate metal ions, which can inhibit the activity of metalloproteases. The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrate. This inhibition can lead to various biological effects, including the suppression of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Benzohydroxamic acid: Lacks the 4-methoxy and N-piperidinomethyl substitutions.
4-Methoxybenzohydroxamic acid: Lacks the N-piperidinomethyl substitution.
N-Piperidinomethylbenzohydroxamic acid: Lacks the 4-methoxy substitution.
Uniqueness
The unique combination of the 4-methoxy group and the N-piperidinomethyl substitution in Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, enhances its ability to chelate metal ions and inhibit enzymes, making it more effective in certain applications compared to its similar compounds.
Propiedades
Número CAS |
40890-90-2 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
N-hydroxy-4-methoxy-N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-7-5-12(6-8-13)14(17)16(18)11-15-9-3-2-4-10-15/h5-8,18H,2-4,9-11H2,1H3 |
Clave InChI |
PEHAXVYPELDNPJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N(CN2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
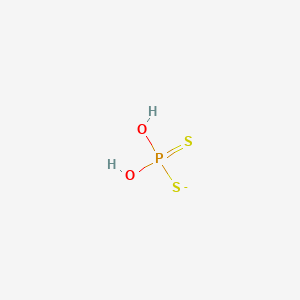
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
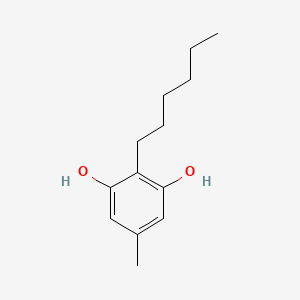
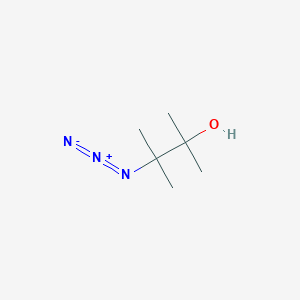
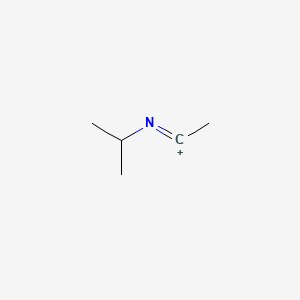

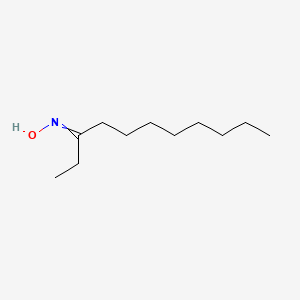
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
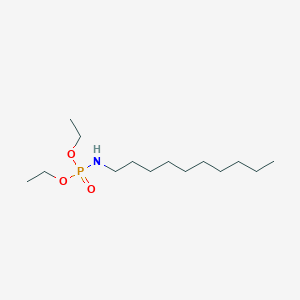
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
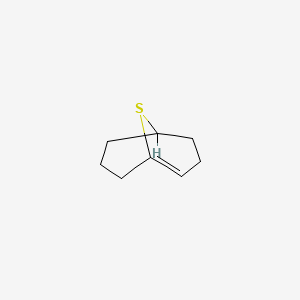
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
